molecular formula C5H8O2S B13126023 (2R)-thiolane-2-carboxylic acid

(2R)-thiolane-2-carboxylic acid

Cat. No.: B13126023
M. Wt: 132.18 g/mol
InChI Key: MZOYMQRKTJRHGJ-SCSAIBSYSA-N
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Description

(2R)-thiolane-2-carboxylic acid is an organic compound that belongs to the class of thiolane carboxylic acids It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-thiolane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. For example, the reaction of 3-mercaptopropionic acid with a base can lead to the formation of the thiolane ring, followed by oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-thiolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiolane derivatives.

Scientific Research Applications

(2R)-thiolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiolane ring can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-thiolane-2-carboxylic acid: The enantiomer of (2R)-thiolane-2-carboxylic acid, with similar chemical properties but different biological activity.

    Thiolane-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the thiolane ring.

    Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a thiolane ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

(2R)-thiolane-2-carboxylic acid

InChI

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1

InChI Key

MZOYMQRKTJRHGJ-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](SC1)C(=O)O

Canonical SMILES

C1CC(SC1)C(=O)O

Origin of Product

United States

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